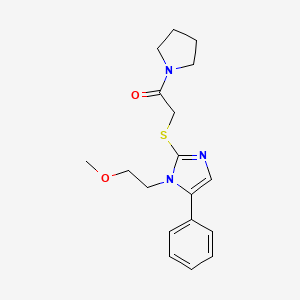
2-((1-(2-methoxyethyl)-5-phenyl-1H-imidazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((1-(2-Methoxyethyl)-5-phenyl-1H-imidazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone is an intricate organic compound featuring a unique combination of functional groups that contributes to its diverse reactivity and application spectrum. This compound holds significance in various fields including synthetic organic chemistry, medicinal chemistry, and pharmaceutical sciences, owing to its ability to participate in a range of chemical reactions and its potential biological activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-(2-methoxyethyl)-5-phenyl-1H-imidazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone can be approached through various synthetic routes. Typically, it involves the following steps:
Imidazole Synthesis: : The imidazole core can be synthesized via a Debus-Radziszewski reaction, which involves the condensation of glyoxal, formaldehyde, and an amine.
Thioether Formation: : The thioether linkage is formed by reacting the imidazole derivative with an appropriate thiol in the presence of a base.
Final Assembly: : The pyrrolidine moiety can be introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production often utilizes automated reactors and optimized conditions to enhance yield and purity. This includes controlling parameters such as temperature, pH, and reaction time, and employing catalysts to accelerate the reactions.
Análisis De Reacciones Químicas
Types of Reactions it Undergoes
2-((1-(2-Methoxyethyl)-5-phenyl-1H-imidazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone is capable of undergoing several types of chemical reactions, such as:
Oxidation: : This compound can be oxidized using oxidizing agents like hydrogen peroxide, producing sulfoxides and sulfones.
Reduction: : It can be reduced to thioethers using reducing agents like lithium aluminum hydride.
Substitution: : The compound can participate in nucleophilic substitution reactions due to the presence of electron-rich centers.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide, KMnO₄, or m-chloroperbenzoic acid at moderate temperatures.
Reduction: : Lithium aluminum hydride or sodium borohydride under anhydrous conditions.
Substitution: : Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Sulfoxides and Sulfones: : Formed during oxidation.
Thioethers: : Resulting from reduction.
Substituted imidazoles and pyrrolidin-1-yl derivatives: : From substitution reactions.
Aplicaciones Científicas De Investigación
2-((1-(2-Methoxyethyl)-5-phenyl-1H-imidazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone finds applications in various scientific domains:
Chemistry: : Used as a precursor for synthesizing complex molecules.
Biology: : Investigated for its potential interaction with biological macromolecules.
Medicine: : Explored for its pharmacological properties, such as antimicrobial and anticancer activities.
Industry: : Utilized in the development of novel materials with specific electronic or photophysical properties.
Mecanismo De Acción
The mechanism by which 2-((1-(2-methoxyethyl)-5-phenyl-1H-imidazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone exerts its effects involves:
Molecular Targets: : Potentially interacting with enzymes or receptors, modulating their activity.
Pathways: : Influencing biochemical pathways, possibly through inhibition or activation of key proteins involved in cellular processes.
Comparación Con Compuestos Similares
2-((1-(2-Methoxyethyl)-5-phenyl-1H-imidazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone stands out due to its unique structural features compared to similar compounds like:
2-((1-Methyl-5-phenyl-1H-imidazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone: : Lacks the methoxyethyl group, altering its reactivity and biological properties.
2-((1-(2-Ethoxyethyl)-5-phenyl-1H-imidazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone: : Contains an ethoxyethyl group instead, which impacts its solubility and interaction with biological targets.
Each of these analogs provides valuable insights into structure-activity relationships, helping to optimize the compound for specific applications.
Propiedades
IUPAC Name |
2-[1-(2-methoxyethyl)-5-phenylimidazol-2-yl]sulfanyl-1-pyrrolidin-1-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O2S/c1-23-12-11-21-16(15-7-3-2-4-8-15)13-19-18(21)24-14-17(22)20-9-5-6-10-20/h2-4,7-8,13H,5-6,9-12,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GATMYRJZEJKVKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C(=CN=C1SCC(=O)N2CCCC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![7-(tert-butyl)-3-(2-fluorobenzyl)-1-methyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2770806.png)
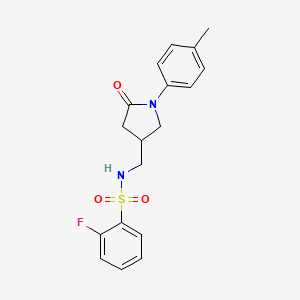
![2,6-dichloro-N-[4-(methylsulfanyl)phenyl]pyridine-3-sulfonamide](/img/structure/B2770808.png)
acetonitrile](/img/structure/B2770812.png)
![3-[3-(benzyloxy)thiophen-2-yl]-4-methyl-5-(methylsulfanyl)-4H-1,2,4-triazole](/img/structure/B2770814.png)
![1-[2-(4-Chlorophenoxy)-5-fluorophenyl]ethan-1-ol](/img/structure/B2770816.png)
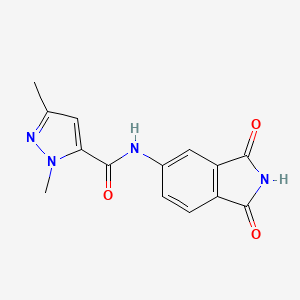
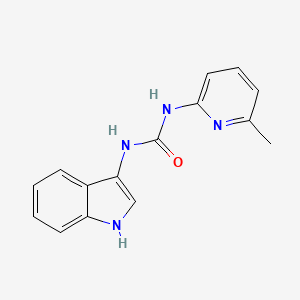
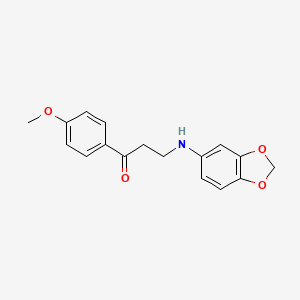
![4-(1,6,7-trimethyl-3-(2-methylbenzyl)-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzenesulfonamide](/img/structure/B2770820.png)
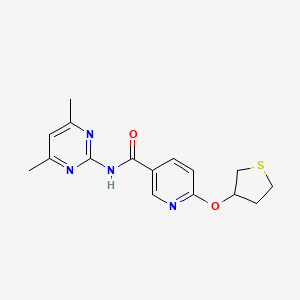
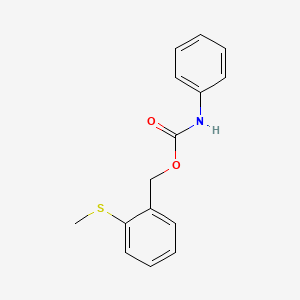
![2-[4-(2,5-DIOXOPYRROLIDIN-1-YL)BENZENESULFONAMIDO]BENZAMIDE](/img/structure/B2770828.png)
![N-{[5-(butan-2-ylsulfanyl)-4-(3-chlorophenyl)-4H-1,2,4-triazol-3-yl]methyl}-4-methoxybenzamide](/img/structure/B2770829.png)
